molecular formula C13H26N2O2 B2856657 tert-butyl N-[2-(3-methylpiperidin-2-yl)ethyl]carbamate CAS No. 1936707-73-1

tert-butyl N-[2-(3-methylpiperidin-2-yl)ethyl]carbamate

Cat. No.: B2856657
CAS No.: 1936707-73-1
M. Wt: 242.363
InChI Key: ICACCNRRVDAXDM-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-(3-methylpiperidin-2-yl)ethyl]carbamate is a chemical compound with the molecular formula C13H26N2O2 and a molecular weight of 242.36 g/mol . This compound is known for its unique structure, which includes a tert-butyl group, a piperidine ring, and a carbamate functional group. It is commonly used in scientific research due to its diverse applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[2-(3-methylpiperidin-2-yl)ethyl]carbamate typically involves the reaction of tert-butyl chloroformate with 2-(3-methylpiperidin-2-yl)ethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and yields the desired carbamate product .

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[2-(3-methylpiperidin-2-yl)ethyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

tert-Butyl N-[2-(3-methylpiperidin-2-yl)ethyl]carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(3-methylpiperidin-2-yl)ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalysis. The piperidine ring and carbamate functional group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-[2-(3-methylpiperidin-2-yl)ethyl]carbamate is unique due to the presence of the methyl group on the piperidine ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in research and industry .

Properties

IUPAC Name

tert-butyl N-[2-(3-methylpiperidin-2-yl)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2/c1-10-6-5-8-14-11(10)7-9-15-12(16)17-13(2,3)4/h10-11,14H,5-9H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICACCNRRVDAXDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCNC1CCNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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